(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the dimethylphenoxy group. The final steps involve the formation of the cyano group and the enamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory synthesis routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzyl and phenoxy groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of cellular processes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of similar compounds.
Uniqueness
What sets (2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide apart is its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C27H22N4O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H22N4O3/c1-18-12-19(2)14-22(13-18)34-26-23(27(33)31-11-7-6-10-24(31)30-26)15-21(16-28)25(32)29-17-20-8-4-3-5-9-20/h3-15H,17H2,1-2H3,(H,29,32)/b21-15+ |
InChI Key |
MRZSTSVBXQOGSF-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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